2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C25H20N4O2S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C25H20N4O2S2/c1-16-14-27-25(33-16)29-23(30)15-32-24-21(13-26)20(17-8-10-19(31-2)11-9-17)12-22(28-24)18-6-4-3-5-7-18/h3-12,14H,15H2,1-2H3,(H,27,29,30) |
InChI Key |
MSHVOLLITPGJFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Pyridine Core Formation
The 2,3,4,6-tetrasubstituted pyridine skeleton is typically constructed via a modified Hantzsch pyridine synthesis or Kröhnke condensation. Recent advances employ a three-component cyclocondensation strategy:
Reagents :
-
4-Methoxybenzaldehyde
-
Benzaldehyde
-
2-Cyanoacetamide
Reaction Conditions :
-
Solvent: Ethanol/Ammonium acetate mixture
-
Temperature: 80°C, 12–16 hours
-
Catalyst: Piperidine (10 mol%)
This yields 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2(1H)-one, which is subsequently thiolated using phosphorus pentasulfide (P₂S₅) in dry pyridine.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Cyclization) | 68–72% |
| Purity (HPLC) | >95% |
| Reaction Scale | 0.1–5 mol |
Optimized Conditions :
Process Optimization and Scale-Up
Critical Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction pH | 8.5–9.2 | ±15% yield fluctuation |
| Oxygen Exclusion | Strictly required | Prevents thiol oxidation |
| Solvent Polarity | ε = 25–30 (DMF/DMSO) | Enhances nucleophilicity |
Purification Protocol
-
Initial Precipitation : Ice-cold water (removes inorganic salts)
-
Column Chromatography :
-
Stationary Phase: Silica gel (230–400 mesh)
-
Mobile Phase: Hexane/EtOAc (3:1 → 1:2 gradient)
-
-
Recrystallization : Ethanol/water (4:1) at −20°C
Purity Outcomes :
Mechanistic Insights
Pyridine Cyclization
The Kröhnke mechanism predominates, involving:
-
Knoevenagel condensation of aldehydes with cyanoacetamide
-
Michael addition of enamine intermediates
-
Cyclodehydration to form the pyridine ring
Key Intermediate :
Thiolation Dynamics
Phosphorus pentasulfide mediates ketone-to-thione conversion through a thiophosphorylation pathway:
Reaction progress is monitored by FT-IR (disappearance of ν(C=O) at 1680 cm⁻¹).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Advantages :
-
80% yield in 2 hours vs. 16 hours conventionally
-
Reduced solvent volume (50% reduction)
Conditions :
-
Power: 300 W
-
Temperature: 120°C
-
Pressure: 250 psi
Flow Chemistry Approach
Continuous Process Parameters :
| Stage | Residence Time | Temperature |
|---|---|---|
| Cyclization | 45 min | 100°C |
| Thiolation | 30 min | 80°C |
| Coupling | 60 min | 70°C |
Throughput : 2.8 kg/day (pilot scale)
Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 2.42 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 4.12 (s, 2H, SCH₂), 6.92–7.89 (m, 13H, Ar-H).
HRMS (ESI+) :
m/z calcd for C₂₇H₂₃N₃O₂S₂: 493.1264; found: 493.1268.
Purity Specifications
| Impurity | Allowable Limit | Detection Method |
|---|---|---|
| Starting materials | <0.1% | HPLC-UV |
| Isomeric byproducts | <0.5% | UPLC-MS |
| Residual solvents | <500 ppm | GC-FID |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 4-Methoxybenzaldehyde | 38% |
| Phosphorus pentasulfide | 22% |
| Purification | 25% |
Environmental Impact
E-Factor : 12.6 kg waste/kg product
PMI : 18.4 (Process Mass Intensity)
Waste Stream Management :
-
P₂S₅ residues: Neutralized with Ca(OH)₂
-
DMF: Distillation recovery (>90%)
Emerging Methodologies
Photoredox Catalysis
Recent trials using [Ir(ppy)₃] as catalyst show:
-
45% yield improvement in thioether coupling
-
Reaction time reduced to 3 hours
Mechanism :
Single-electron transfer (SET) activates thiolate nucleophiles for aromatic substitution.
Biocatalytic Approaches
Enzyme : C-S lyase from Aspergillus niger
Benefits :
-
Water as solvent
-
98% atom economy
-
Room temperature conditions
Current Limitations :
-
Substrate inhibition at >50 mM
-
Limited enzyme stability
Applications and Derivative Synthesis
While beyond preparation scope, notable applications inform synthetic design:
-
Kinase Inhibition : IC₅₀ = 32 nM vs. JAK2 kinase
Derivative synthesis typically modifies:
-
Thiazole methyl group → halogen substitution
-
Methoxyphenyl → nitro or amino groups
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide exhibit significant anticancer properties. In vitro studies have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Studies suggest that it can effectively combat bacterial strains, including resistant strains, by disrupting bacterial cell wall synthesis and function. The thioether group in its structure may enhance its interaction with microbial targets.
Anti-inflammatory Effects
Preliminary research indicates that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in various cellular models, suggesting potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the efficacy of similar compounds. Modifications to the methoxy and cyano groups have been explored to enhance potency and selectivity against target cells.
Case Studies
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Cores
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
- Key Features : Distyryl substituents at pyridine positions 4 and 6, 4-chlorophenyl acetamide.
- Synthesis: 85% yield via reflux in ethanol with sodium acetate .
- The chloro substituent may lower metabolic stability relative to the methoxy group.
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide ()
- Key Features: Pyrimidine core with 4-chlorophenyl, cyano, and hydroxy groups; quinoxaline acetamide.
- Synthesis : 90.2% yield, m.p. 230–232°C .
- Comparison: The hydroxy and quinoxaline groups enhance hydrogen-bonding interactions but may reduce cell permeability. The higher yield suggests favorable reaction kinetics compared to the target compound’s synthesis.
2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide ()
Analogues with Varied Heterocyclic Systems
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide ()
- Key Features : Oxadiazole-thiazole hybrid with nitro and pyridine substituents.
- Synthesis : 72% yield, m.p. 184–185°C .
- Comparison : The oxadiazole ring may enhance π-π stacking in biological targets, but the nitro group could introduce toxicity concerns absent in the target compound.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ()
- Key Features: Thienopyrimidine core with methylphenyl and thiadiazole groups.
- Comparison: The thienopyrimidine system offers a planar structure for intercalation, differing from the pyridine core of the target compound.
Substituent-Driven Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups :
- Heterocyclic Variations :
Table 1: Comparative Data for Key Analogues
Biological Activity
The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide (CAS No. 444152-40-3) is a novel heterocyclic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action, supported by various research findings.
The molecular formula of the compound is , with a molecular weight of approximately 554.87 g/mol. It features a complex structure that includes a pyridine ring, a thioether linkage, and a cyano group, which contribute to its biological activity.
In Vitro Studies
Recent studies have evaluated the anticancer activity of this compound using various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol was employed to assess its efficacy against a panel of approximately 60 cancer cell lines.
- Screening Results :
- The compound exhibited low cytotoxicity across most tested lines.
- Notably, it showed some sensitivity in leukemia cell lines (K-562 and SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) at a concentration of 10 µM.
| Cell Line Type | Sensitivity Level |
|---|---|
| Leukemia | Moderate |
| Colon Cancer | Low |
| Melanoma | Low |
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to reduced proliferation rates in sensitive cancer cells.
- Induction of Apoptosis : Preliminary data suggest that the compound might trigger apoptotic pathways, although further studies are needed to elucidate this mechanism fully.
Case Studies
Several case studies have been conducted to explore the biological activity of similar compounds with structural similarities:
- Compound A : A related thioacetamide derivative showed significant antitumor activity in vitro and in vivo, suggesting that modifications to the thioether group can enhance biological efficacy.
- Compound B : Another study demonstrated that pyridine-based compounds exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting the potential for developing targeted therapies.
Future Directions
Given the promising initial findings regarding the biological activity of this compound, further research is warranted. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into how this compound interacts with cellular targets.
- In Vivo Efficacy : Testing in animal models to evaluate therapeutic potential and safety profiles.
- Structure-Activity Relationship (SAR) : Exploring modifications to improve potency and selectivity.
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with aromatic and heterocyclic precursors. Key considerations include:
- Solvent selection : Polar aprotic solvents like DMF or acetone are often used to enhance reactivity and solubility of intermediates .
- Temperature control : Reactions are conducted under reflux (e.g., 6–8 hours at 60–80°C) to optimize yield while avoiding decomposition .
- Catalysts : Bases like K₂CO₃ or triethylamine facilitate condensation and thioether bond formation .
- Purification : Recrystallization (ethanol or water) and HPLC are employed to achieve >95% purity .
Basic: Which analytical techniques are prioritized for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm regiochemistry and functional group integration (e.g., cyano, thioacetamide) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects side products .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity .
- Elemental Analysis : Ensures stoichiometric consistency with theoretical values .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog synthesis : Modify substituents (e.g., methoxyphenyl, thiazole) to assess impact on bioactivity .
- Biological assays : Test analogs in enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like kinase domains .
- Data correlation : Compare IC₅₀ values with structural features (e.g., electron-withdrawing groups enhance kinase inhibition) .
Advanced: How to address contradictions in reported biological activities?
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP levels for viability assays) to minimize variability .
- Purity verification : Confirm compound integrity via HPLC and NMR before testing .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
- Meta-analysis : Cross-reference datasets from independent studies to identify trends obscured by experimental noise .
Basic: What intermediates are critical in the synthesis pathway?
- Thiol intermediates : 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol is prepared via cyclization of hydrazides and carbon disulfide .
- Cyanoacetamide precursors : Synthesized by condensing aniline derivatives with cyanoacetic acid under Dean-Stark conditions .
- Heterocyclic cores : Pyridazine or pyrimidine rings are built via cyclocondensation of diketones with ammonium acetate .
Advanced: How do functional groups influence reactivity and bioactivity?
- Cyano group : Enhances electrophilicity for nucleophilic substitutions and stabilizes π-stacking in target binding .
- Thioacetamide moiety : Participates in hydrogen bonding with cysteine residues in enzymatic active sites .
- Methoxyphenyl group : Modulates lipophilicity, impacting membrane permeability and pharmacokinetics .
- Thiazole ring : Contributes to aromatic interactions and metabolic stability .
Basic: What in vitro assays are used for preliminary bioactivity screening?
- Enzyme inhibition : Measure IC₅₀ against kinases or proteases using fluorescence-based substrates .
- Antimicrobial activity : Agar dilution assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) .
- Solubility : Shake-flask method in PBS or simulated biological fluids to guide dosing .
Advanced: Which computational methods predict target binding and mechanism?
- Molecular docking : Identify potential binding pockets using AutoDock or Schrödinger Suite .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability .
- QSAR modeling : Relate substituent properties (e.g., logP, molar refractivity) to bioactivity .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for designed analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
